(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)pyrimidine with pyrrolidine derivatives under controlled conditions. One common method involves the use of phosphorus oxychloride and triethylamine as reagents, with the reaction mixture being heated to 100-105°C and stirred for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups onto the pyrimidine or pyrrolidine rings.
Scientific Research Applications
Chemistry
In chemistry, (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl and pyrrolidine groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have been studied as inhibitors of various enzymes and receptors, making this compound a candidate for drug development .
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable for the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidine ring can influence its overall conformation and reactivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound features a piperidine ring and a pyrazine ring, similar to the pyrrolidine and pyrimidine rings in (1-(4-(Trifluoromethyl)pyrimidin-2-yl)pyrrolidin-2-yl)methanol.
Substituted thiazolo-pyridine compounds: These compounds contain a thiazolo-pyridine structure, which can be compared to the pyrimidine ring in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a pyrrolidine ring attached to a pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)8-3-4-14-9(15-8)16-5-1-2-7(16)6-17/h3-4,7,17H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYRCCYQILPCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC(=N2)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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